molecular formula C17H16N4O2S B5816509 N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 5560-54-3

N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5816509
CAS RN: 5560-54-3
M. Wt: 340.4 g/mol
InChI Key: GODXSBHEXNJVHX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTU is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. In cancer cells, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungal and bacterial cells, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects on cells. In cancer cells, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungal and bacterial cells, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the growth and proliferation of these organisms, leading to their death. N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea, including the development of more potent and selective analogs for use in cancer therapy, the study of its potential use as an herbicide in agriculture, and the investigation of its potential use as a corrosion inhibitor in materials science. Further research is also needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea and its potential applications in various fields.

Synthesis Methods

N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with thionyl chloride to form 4-methoxyphenyl isothiocyanate. The resulting product is then reacted with 4-methylphenyl hydrazine to form 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Finally, the thiadiazole intermediate is reacted with urea to form N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-5-12(6-4-11)15-20-21-17(24-15)19-16(22)18-13-7-9-14(23-2)10-8-13/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODXSBHEXNJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970938
Record name N-(4-Methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5560-54-3
Record name N-(4-Methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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